methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a dihydropyrimidinone ring. Key structural elements include:
- Position 6: A 3-ethoxy-4-propoxyphenyl substituent, contributing steric bulk and electron-donating effects.
- Position 8: A methyl group enhancing hydrophobicity.
- Position 7: A methyl ester group, influencing solubility and stability.
Its molecular formula is C₂₂H₂₈N₂O₅S, with a SMILES string highlighting the connectivity of the substituents (Fig. 1) . The compound’s synthesis likely involves cyclocondensation of appropriately substituted chalcones or oxazine intermediates, followed by chromatographic purification, as seen in analogous pyrimido heterocycles .
Properties
CAS No. |
609795-92-8 |
|---|---|
Molecular Formula |
C21H26N2O5S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-5-10-28-15-8-7-14(12-16(15)27-6-2)19-18(20(25)26-4)13(3)22-21-23(19)17(24)9-11-29-21/h7-8,12,19H,5-6,9-11H2,1-4H3 |
InChI Key |
IGLWYENOVKGELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrimidinethione Intermediate
Ethyl 4-(3-ethoxy-4-propoxyphenyl)-6-methyl-1,2,3,4-tetrahydro-2-pyrimidinethione-5-carboxylate serves as the primary precursor. This intermediate is synthesized via:
-
Mannich Reaction : Condensation of thiourea with α-haloketones (e.g., chloroacetone) in the presence of 3-ethoxy-4-propoxyphenylacetaldehyde, yielding the tetrahydro-pyrimidinethione scaffold.
-
Esterification : Subsequent treatment with methanol under acidic conditions converts the ethyl ester to the methyl ester.
Cyclization with 1,3-Dibromopropane
The thione intermediate reacts with 1,3-dibromopropane in anhydrous dichloromethane at 0–5°C, forming the dihydrothiazine ring via nucleophilic substitution. This step achieves yields of 71–97% depending on substituent electronic effects.
Three-Component One-Pot Synthesis
A modern alternative reported by PMC involves a one-pot, three-component reaction strategy:
Reaction Components
-
Isocyanide : tert-Butyl isocyanide (1a)
-
Acetylenedicarboxylate : Dimethyl acetylenedicarboxylate (DMAD, 2a)
-
Thiazinone Derivative : 2-Amino-4H-1,3-thiazin-4-one (9e)
Mechanistic Pathway
-
Zwitterion Formation : DMAD reacts with isocyanide to form a reactive zwitterionic intermediate.
-
Nucleophilic Attack : The thiazinone’s amino group attacks the zwitterion, initiating ring expansion.
-
Cyclization : Spontaneous cyclization yields the pyrimidothiazine core with pre-installed carboxylate groups.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane | 85% |
| Temperature | 0°C → RT | +12% |
| Isocyanide Stoichiometry | 1.2 eq | Prevents dimerization |
This method reduces purification steps but requires strict anhydrous conditions.
Functionalization of the Aryl Substituent
The 3-ethoxy-4-propoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:
Palladium-Catalyzed Coupling
Etherification via SNAr
-
Electrophile : 3-Fluoro-4-propoxybenzaldehyde
-
Nucleophile : Sodium ethoxide
-
Reaction : 110°C in DMF, 6 h, yielding the substituted phenyl group.
Esterification and Final Modification
The methyl ester at position 7 is introduced through:
Fischer Esterification
Carbodiimide Coupling
-
Alternative Method : DCC/DMAP-mediated coupling of the carboxylic acid with methanol, achieving >90% conversion at 25°C.
Comparative Analysis of Synthetic Routes
Industrial-Scale Adaptations
Continuous Flow Synthesis
Chemical Reactions Analysis
Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring or the heterocyclic core.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps that begin with the formation of the pyrimido[2,1-b][1,3]thiazine core. One common method includes the acid-catalyzed cyclization of precursors such as 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters. The compound's structure features a fused ring system that combines pyrimidine and thiazine rings, making it a valuable scaffold in medicinal chemistry.
Chemical Reactions
Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide can yield oxidized derivatives.
- Reduction : Reducing agents such as sodium borohydride can convert carbonyl groups to alcohols.
- Substitution : Nucleophilic substitutions can introduce new functional groups at specific positions on the aromatic or heterocyclic rings.
Biological Activities
Research indicates that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit a wide range of biological activities. These include:
Antimicrobial Properties
Studies have shown that thiazine derivatives possess significant antimicrobial activity against various pathogens. For instance, derivatives have been reported to inhibit bacterial growth and exhibit antifungal properties .
Anti-inflammatory and Antitumor Activities
Compounds related to methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo have demonstrated anti-inflammatory effects in various models. Additionally, some derivatives have shown promise in cancer therapy by inducing apoptosis in tumor cells .
Pharmacological Applications
The compound may also serve as a phosphodiesterase inhibitor and has potential applications in treating neurodegenerative diseases such as Parkinson’s disease due to its ability to modulate specific molecular targets .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of thiazine derivatives, methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl showed significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases .
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial efficacy of pyrimido-thiazine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations .
Mechanism of Action
The mechanism of action of methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a pyrimido[2,1-b][1,3]thiazine scaffold with several analogs, differing in substituents at positions 6, 7, and 6. Key comparisons are summarized below:
Physicochemical and Reactivity Differences
Solubility :
- The target’s 3-ethoxy-4-propoxyphenyl group improves aqueous solubility compared to brominated () or fluorinated () analogs.
- Allyl ester () increases hydrophobicity but offers reactivity for conjugation.
Stability :
- Methyl esters (target) hydrolyze faster than ethyl or 2-methoxyethyl esters (), impacting shelf-life.
- The absence of a methylthio group (cf. ) limits the target’s electrophilicity, reducing susceptibility to nucleophilic attack.
Biological Interactions :
- Fluorophenyl analogs () exhibit higher membrane permeability due to fluorine’s electronegativity.
- Bromine in may facilitate halogen bonding in enzyme active sites.
Therapeutic Potential
Biological Activity
Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the pyrimido-thiazine class, which has been associated with a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound contribute to its interaction with various biological targets.
Structural Information
The molecular formula of this compound is C21H26N2O5S. Its structure includes a pyrimido-thiazine core that is essential for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H26N2O5S |
| SMILES | CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OCC |
| InChI | InChI=1S/C21H26N2O5S/c1-5-10... |
Biological Activity
The biological activity of this compound has been the subject of various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the pyrimido-thiazine family exhibit significant antimicrobial properties. Specifically, methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo has shown effectiveness against several bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in microbial cells .
Anticancer Properties
Studies have demonstrated that derivatives of pyrimido-thiazines can inhibit cancer cell proliferation. The compound's ability to interfere with DNA replication and cell cycle progression makes it a candidate for further investigation in cancer therapy. For instance, it has been noted that these compounds can induce apoptosis in cancer cells through various pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo is also noteworthy. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a therapeutic application in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Study : A study published in Pharmaceutical Biology found that certain thiazine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing activity .
- Anticancer Research : In a clinical trial reported by Cancer Chemotherapy and Pharmacology, a derivative similar to the compound was evaluated for its anticancer effects against breast cancer cells. Results indicated significant inhibition of cell growth and induction of apoptosis .
- Inflammation Model : An investigation into the anti-inflammatory properties demonstrated that treatment with this compound reduced edema in rat models induced by carrageenan injection, suggesting its potential use in managing inflammatory disorders .
Q & A
Q. How can researchers design derivatives to enhance target selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethoxy or cyclopropylmethoxy to modulate steric/electronic effects without altering metabolic stability .
- Prodrug Design : Mask the carboxylate as an ethyl ester to improve oral bioavailability, with enzymatic cleavage in vivo .
Theoretical and Methodological Frameworks
- Guiding Principle : Link synthesis and bioactivity data to broader theories (e.g., frontier molecular orbital theory for reactivity or QSAR models for drug design) .
- Experimental Design : Follow iterative cycles of hypothesis testing (e.g., varying substituents to probe SAR) and use factorial design (DoE) to optimize reaction yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
